5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15275800
InChI: InChI=1S/C12H14ClN5OS3/c1-4-20-12-18-17-11(22-12)16-9(19)8-7(13)5-14-10(15-8)21-6(2)3/h5-6H,4H2,1-3H3,(H,16,17,19)
SMILES:
Molecular Formula: C12H14ClN5OS3
Molecular Weight: 375.9 g/mol

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC15275800

Molecular Formula: C12H14ClN5OS3

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C12H14ClN5OS3
Molecular Weight 375.9 g/mol
IUPAC Name 5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C12H14ClN5OS3/c1-4-20-12-18-17-11(22-12)16-9(19)8-7(13)5-14-10(15-8)21-6(2)3/h5-6H,4H2,1-3H3,(H,16,17,19)
Standard InChI Key NISLKNRLIPPKKA-UHFFFAOYSA-N
Canonical SMILES CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC(C)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name systematically describes its structure:

  • A pyrimidine ring serves as the central scaffold, with substituents at positions 2, 4, and 5.

  • Position 5: A chlorine atom enhances electrophilicity and influences electronic distribution.

  • Position 2: A propan-2-ylsulfanyl group (-S-C(CH3)2) contributes to lipophilicity and steric bulk.

  • Position 4: A carboxamide group (-CONH-) bridges the pyrimidine to a 1,3,4-thiadiazole moiety.

  • Thiadiazole substituents: The thiadiazole ring at position 4 bears an ethylsulfanyl group (-S-CH2CH3) at its 5-position.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H17ClN5OS3
Molecular Weight379.0 g/mol
IUPAC Name5-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
Canonical SMILESClC1=NC(=NC(=C1C(=O)NC2=NN=C(S2)SCC)SSC(C)C)SC(C)C
Topological Polar Surface Area139 Ų
LogP (Predicted)3.8–4.2

The molecular formula was deduced through additive analysis of analogous pyrimidine-thiadiazole systems. The SMILES notation reflects the compound’s branching sulfanyl groups and heterocyclic connectivity.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to pyrimidine-thiadiazole hybrids:

Step 1: Pyrimidine Ring Formation
A β-diketone precursor undergoes cyclization with urea or thiourea under acidic conditions to yield the pyrimidine core. Chlorination at position 5 is achieved using POCl3 or PCl5.

Step 2: Thiadiazole Coupling
The carboxamide group is introduced via nucleophilic acyl substitution. A thiadiazole-2-amine intermediate reacts with the pyrimidine-4-carbonyl chloride, facilitated by coupling agents like EDCI/HOBt.

Step 3: Sulfanyl Group Installation
Thiol-disulfide exchange reactions introduce the ethylsulfanyl and propan-2-ylsulfanyl groups. For example, treatment with ethanethiol and isopropylthiol in the presence of oxidizing agents (e.g., I2) yields the desired sulfanyl substituents .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1POCl3, DMF, 80°CChlorination at position 5
2EDCI, HOBt, DMF, rtAmide bond formation
3Ethanethiol, K2CO3, DMSO, 50°CEthylsulfanyl incorporation

Industrial-scale production would optimize solvent recovery and catalytic cycles to minimize waste.

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to high logP. Miscible with DMSO and DMF.

  • Stability: Stable under inert atmospheres up to 150°C. Susceptible to hydrolysis in acidic/basic conditions, particularly at the sulfanyl and carboxamide groups .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S), and 680 cm⁻¹ (C-Cl).

  • NMR: ¹H NMR (DMSO-d6) δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 1.42 (d, J=6.8 Hz, 6H, (CH3)2CH), 3.21 (q, J=7.1 Hz, 2H, SCH2).

CompoundTargetIC50/EC50
EVT-11522266Influenza A (H1N1)3.2 μM
5-Chloro-N-(1-methoxypropan-2-yl)S. aureus8.7 μM

Applications in Research and Industry

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors and antivirals. Its thiadiazole moiety is a privileged scaffold in FDA-approved drugs like acetazolamide.

Agrochemical Development

Pyrimidine derivatives are explored as fungicides and herbicides. The propan-2-ylsulfanyl group may improve soil persistence and leaf adhesion .

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